
4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound with the molecular formula C10H13F3O3. It is known for its unique structure, which includes a cyclohexyl ring substituted with a hydroxy group and a trifluoromethyl group attached to a prop-2-enoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 4-hydroxycyclohexanone with trifluoromethylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while reduction of the ester group can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-en-1-one
- 4-Hydroxy-2-(trifluoromethyl)quinoline
- Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate
Uniqueness
4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
827341-85-5 |
|---|---|
Formule moléculaire |
C10H13F3O3 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
(4-hydroxycyclohexyl) 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C10H13F3O3/c1-6(10(11,12)13)9(15)16-8-4-2-7(14)3-5-8/h7-8,14H,1-5H2 |
Clé InChI |
JDKIDLYWKMUPJH-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)OC1CCC(CC1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)
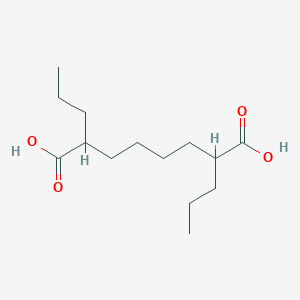
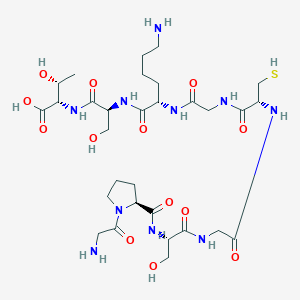

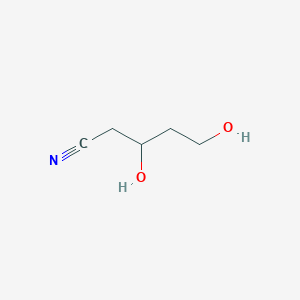
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)
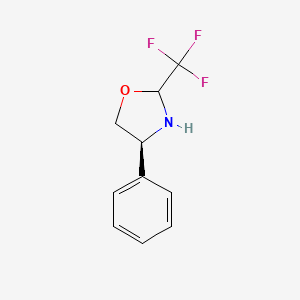


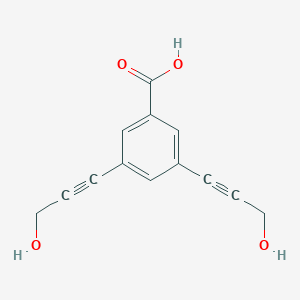
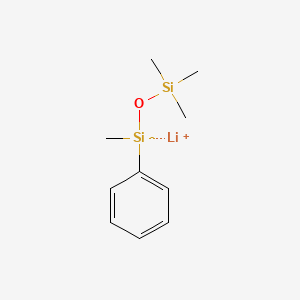
![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
